(2S,4S)-2,4-Dimethylazetidine acetate
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Overview
Description
(2S,4S)-2,4-Dimethylazetidine acetate is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique four-membered azetidine ring structure, which is substituted with two methyl groups at the 2 and 4 positions, and an acetate group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethylazetidine acetate typically involves the cyclization of suitable precursors under controlled conditions One common method involves the reaction of a suitable diamine with an appropriate dihalide in the presence of a base to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired stereoisomer. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-Dimethylazetidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the acetate group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(2S,4S)-2,4-Dimethylazetidine acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Dimethylazetidine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The acetate group can undergo hydrolysis to release the active azetidine moiety, which can then interact with the target molecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2,4-Dimethylazetidine acetate: The enantiomer of (2S,4S)-2,4-Dimethylazetidine acetate with different stereochemistry.
(2S,4S)-2,4-Dimethylpyrrolidine acetate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
(2S,4S)-2,4-Dimethylazetidine propionate: A compound with a propionate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the azetidine ring, which imparts distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
acetic acid;(2S,4S)-2,4-dimethylazetidine |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI Key |
CXBQVKMVBTTYJJ-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](N1)C.CC(=O)O |
Canonical SMILES |
CC1CC(N1)C.CC(=O)O |
Origin of Product |
United States |
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